molecular formula C4H3BrN2 B1314319 4-Bromopyrimidine CAS No. 31462-56-3

4-Bromopyrimidine

Cat. No.: B1314319
CAS No.: 31462-56-3
M. Wt: 158.98 g/mol
InChI Key: XDADSGBUZWZQQQ-UHFFFAOYSA-N
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Description

4-Bromopyrimidine is an organic compound with the molecular formula C4H3BrN2. It is a derivative of pyrimidine, where a bromine atom is substituted at the fourth position of the pyrimidine ring. This compound is a colorless solid that readily dissolves in both water and organic solvents and exhibits a melting point between 166-168°C . It finds extensive use in synthetic chemistry, medicinal chemistry, and biochemistry .

Safety and Hazards

4-Bromopyrimidine is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-Bromopyrimidine are not available in the retrieved data, research into its properties and potential applications continues. For instance, studies have probed the excited states of bromopyrimidines .

Mechanism of Action

Target of Action

4-Bromopyrimidine is a brominated derivative of pyrimidine . Pyrimidines are essential components of biomolecules like DNA and RNA, where they pair with purines to form the structure of the nucleic acids . Therefore, the primary targets of this compound are likely to be the enzymes involved in the synthesis and metabolism of pyrimidines.

Mode of Action

The bromine atom in this compound could potentially form covalent bonds with amino acid residues in proteins, altering their function .

Biochemical Pathways

This compound may affect the pyrimidine synthesis pathway . This pathway is responsible for the production of the pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Any alteration in this pathway can have significant downstream effects, potentially affecting the process of DNA replication and transcription .

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its size, polarity, and the presence of the bromine atom .

Result of Action

Given its potential to interact with pyrimidine metabolism, it could potentially affect cellular processes such as dna replication and rna transcription

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules, and the specific cellular context

Biochemical Analysis

Biochemical Properties

4-Bromopyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to undergo nucleophilic substitution reactions, which are crucial in the synthesis of various biologically active compounds . The compound’s bromine atom can be replaced by different nucleophiles, leading to the formation of diverse derivatives. These interactions are essential for the development of new drugs and therapeutic agents.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain enzymes involved in DNA replication and repair, leading to changes in gene expression . Additionally, this compound can disrupt cellular metabolism by interfering with the synthesis of nucleotides, which are essential for cell growth and proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. For instance, this compound can inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis . This inhibition results in reduced levels of pyrimidine nucleotides, affecting DNA and RNA synthesis. Additionally, this compound can induce changes in gene expression by binding to transcription factors and altering their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound can cause toxicity and adverse effects, such as liver damage and impaired kidney function . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects occur.

Metabolic Pathways

This compound is involved in several metabolic pathways, including pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, which are involved in the synthesis and degradation of pyrimidine nucleotides . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via nucleoside transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to various proteins, affecting its localization and accumulation. These interactions are crucial for the compound’s biological activity and function.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression. Additionally, it can be found in the cytoplasm, where it affects cellular metabolism and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyrimidine typically involves the bromination of pyrimidine. One common method is the reaction of pyrimidine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position .

Industrial Production Methods: Industrial production of this compound often employs a similar bromination process but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Comparison with Similar Compounds

Comparison: 4-Bromopyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and analogs. For instance, 2-Bromopyrimidine and 5-Bromopyrimidine have bromine atoms at different positions, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

4-bromopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2/c5-4-1-2-6-3-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDADSGBUZWZQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508927
Record name 4-Bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31462-56-3
Record name 4-Bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31462-56-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a significant synthetic application of 4-bromopyrimidine?

A: this compound serves as a versatile building block in organic synthesis. A novel application involves its use in a palladium-catalyzed intramolecular cyclization reaction. This reaction efficiently produces functionalized 5,7,8,9-Tetrahydropyrimido[4,5-b][1,4]diazepin-6-ones, a class of compounds with potential biological activity [].

Q2: Are there efficient methods for synthesizing this compound and its derivatives?

A: Yes, researchers have developed efficient one-pot synthesis methods for 4-bromopyrimidines and condensed 4-bromopyrimidines, including those with 2-chloro or 2-dichloromethyl substituents [, , ]. These methods offer advantages in terms of yield and simplicity compared to multi-step procedures.

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